An In-depth Technical Guide to 3-(Benzylamino)propanenitrile
An In-depth Technical Guide to 3-(Benzylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-(Benzylamino)propanenitrile. The information is intended to serve as a technical resource for professionals in research and development.
Core Chemical Properties
3-(Benzylamino)propanenitrile, also known as β-(Benzylamino)propionitrile, is a chemical compound that serves as a versatile intermediate in organic synthesis.[1] Its structure incorporates a benzylamine group and a nitrile functional group, making it a useful building block for more complex molecules.
General and Physical Properties
The fundamental chemical and physical characteristics of 3-(Benzylamino)propanenitrile are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: General Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 706-03-6[1][2][3][4] |
| IUPAC Name | 3-(benzylamino)propanenitrile[4] |
| Molecular Formula | C₁₀H₁₂N₂[1][3][4] |
| Molecular Weight | 160.22 g/mol [1][2][3][4] |
| EC Number | 211-890-7[2][4] |
| MDL Number | MFCD00001955[1][2] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
|---|---|
| Appearance | Clear Colorless Liquid[1] |
| Melting Point | 70 °C[1][3] |
| Boiling Point | 276.13°C (rough estimate)[1]; 301.4°C at 760 mmHg[3] |
| Density | 1.024 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.5308[1][2][3] |
| Flash Point | >110 °C (>230 °F)[1][3][5] |
| Solubility | Soluble in DMSO[1] |
| Vapor Density | 5.52[5] |
Synthesis and Reactivity
3-(Benzylamino)propanenitrile is a key starting reagent for the synthesis of various organic compounds, including chiral building blocks for biologically active molecules.[1][2]
Synthesis of 3-(Benzylamino)propanenitrile
A common method for the synthesis of 3-(Benzylamino)propanenitrile involves the reaction of benzylamine with acrylonitrile.
Caption: General synthesis workflow for 3-(Benzylamino)propanenitrile.
Reactivity: Aza-Type Michael Reaction
3-(Benzylamino)propanenitrile readily participates in aza-type Michael reactions. For instance, it reacts with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions.[1][2] This reactivity makes it a valuable precursor for creating more complex nitrogen-containing heterocyclic compounds.[2]
Experimental Protocols
Detailed methodologies are essential for the successful application of 3-(Benzylamino)propanenitrile in a laboratory setting.
Protocol 1: General Synthesis of N-Substituted Aminonitriles
This protocol outlines a general procedure for the synthesis of derivatives from 3-(Benzylamino)propanenitrile, which can be adapted from similar syntheses.[6]
-
Preparation: To a solution of sodium hydride (1.2 mmol) in dry N,N-dimethylformamide (DMF, 4 mL) at 0 °C, add 3-(Benzylamino)propanenitrile (0.88 mmol) in 2 mL of dry DMF.
-
Stirring: Allow the mixture to stir at 25 °C for 30 minutes.
-
Addition: Cool the reaction mixture back to 0 °C and slowly add a bromine-containing compound (e.g., an alkyl or aryl bromide) (0.97 mmol).
-
Reaction: Continue stirring the mixture for 16 hours at 25 °C.
-
Quenching and Extraction: Quench the reaction with ice water and extract the product with ethyl acetate (3 x 30 mL).
-
Concentration: Concentrate the combined organic layers to yield the crude product, which can be used in subsequent steps without further purification.[6]
Caption: Experimental workflow for the synthesis of N-substituted derivatives.
Spectroscopic Data
Spectroscopic analysis is critical for the characterization and purity assessment of 3-(Benzylamino)propanenitrile.
Table 3: Available Spectroscopic Data
| Technique | Platform/Reference |
|---|---|
| ¹H NMR | Available from Guidechem, SpectraBase[3][7] |
| ¹³C NMR | Available from ChemicalBook, Guidechem[3][8] |
| IR Spectroscopy | Available from Guidechem, NIST WebBook, SpectraBase[3][9][10] |
| Mass Spectrometry | Available from Guidechem[3] |
| Raman Spectroscopy | Available from PubChem[4] |
Safety and Handling
Proper handling of 3-(Benzylamino)propanenitrile is imperative due to its potential hazards.
Table 4: GHS Hazard Information
| Hazard Class | GHS Code(s) | Description |
|---|---|---|
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] |
| Skin Irritation | H315 | Causes skin irritation.[2][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][4] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including eye shields, face shields, gloves, and a suitable respirator (type ABEK (EN14387) filter), should be used.[2]
Storage: Store in a dark, dry place in a sealed container at room temperature.[11] It is classified under Storage Class 10 for combustible liquids.[2]
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.[5]
-
Skin: Wash off immediately with soap and plenty of water.[5]
-
Inhalation: Move the victim to fresh air.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink plenty of water.[5]
In all cases of exposure, seek medical attention if you feel unwell.[5]
References
- 1. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]
- 2. 3-(ベンジルアミノ)プロピオニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-(BENZYLAMINO)PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3-(BENZYLAMINO)PROPIONITRILE(706-03-6) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]
- 11. 706-03-6|3-(Benzylamino)propanenitrile|BLD Pharm [bldpharm.com]
